5-Amino-6-Chlorobenzoimindazolone
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Overview
Description
5-Aminobenzimidazolone, also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is an organic compound with the molecular formula C7H7N3O. It is a derivative of benzimidazole, characterized by the presence of an amino group at the 5-position of the benzimidazolone ring. This compound is notable for its applications in various fields, including dye intermediates and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-aminobenzimidazolone typically involves the following steps:
Synthesis of 2,4-dinitroaniline: This is achieved through the nitration of aniline.
Synthesis of 4-nitro-1,2-phenylenediamine: This involves the reduction of 2,4-dinitroaniline.
Synthesis of 5-nitrobenzimidazolone: This is carried out by cyclization of 4-nitro-1,2-phenylenediamine with urea.
Hydrogenation Reduction: The final step involves the reduction of 5-nitrobenzimidazolone to 5-aminobenzimidazolone using catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for 5-aminobenzimidazolone often employ catalytic hydrogenation due to its high yield and minimal environmental impact. This method avoids the use of nitration reagents like concentrated nitric acid, thereby reducing the generation of waste and improving atom economy .
Chemical Reactions Analysis
Types of Reactions: 5-Aminobenzimidazolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
5-Aminobenzimidazolone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of high-performance materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-aminobenzimidazolone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- 5-Aminobenzimidazole
- 5-Nitrobenzimidazolone
- 5-Methylbenzimidazole
Comparison:
- 5-Aminobenzimidazolone vs. 5-Aminobenzimidazole: Both compounds have similar structures, but 5-aminobenzimidazolone has an additional carbonyl group, which can influence its reactivity and applications.
- 5-Aminobenzimidazolone vs. 5-Nitrobenzimidazolone: The nitro group in 5-nitrobenzimidazolone makes it more reactive towards reduction reactions compared to 5-aminobenzimidazolone.
- 5-Aminobenzimidazolone vs. 5-Methylbenzimidazole: The presence of a methyl group in 5-methylbenzimidazole can affect its hydrophobicity and interaction with biological targets .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-amino-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,8H2,(H,10,11) |
InChI Key |
SUGFYWOQVWJZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1N |
Origin of Product |
United States |
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